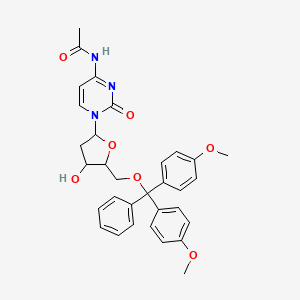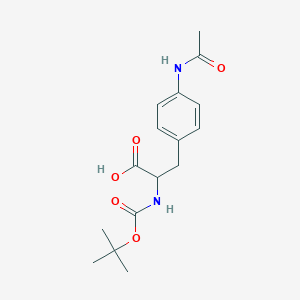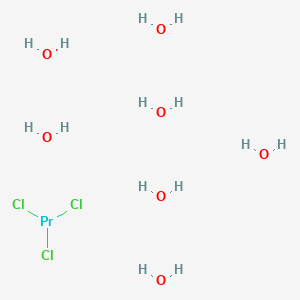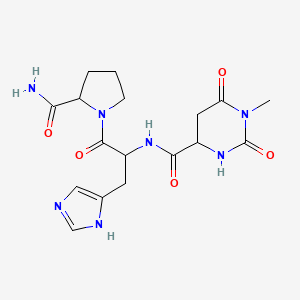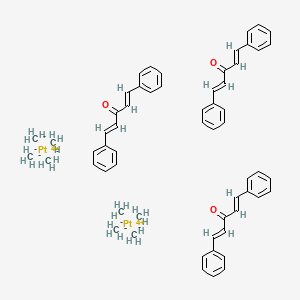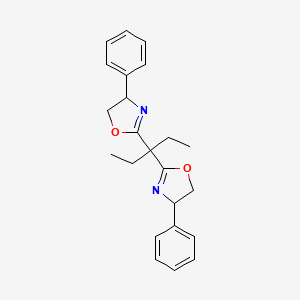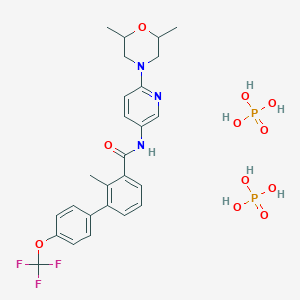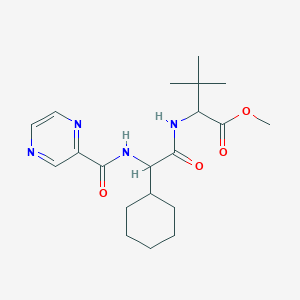![molecular formula C24H23BO3 B13394495 6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester typically involves the borylation of the corresponding dibenzo[b,d]furan derivative. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in protodeboronation and other functional group transformations.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Thiol catalysts and diphenyl phosphate as proton sources.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Development of boron-containing compounds for biological studies and potential therapeutic agents.
Medicine: Exploration of boron-based drugs for cancer therapy and other medical applications.
Industry: Production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The compound exerts its effects primarily through its role in cross-coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are the palladium catalyst and the organic halide or pseudohalide substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Aminophenylboronic Acid Pinacol Ester
- 4-Methoxyphenylboronic Acid Pinacol Ester
Uniqueness
6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester is unique due to its dibenzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required.
Propriétés
Formule moléculaire |
C24H23BO3 |
|---|---|
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(6-phenyldibenzofuran-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C24H23BO3/c1-23(2)24(3,4)28-25(27-23)20-15-9-14-19-18-13-8-12-17(21(18)26-22(19)20)16-10-6-5-7-11-16/h5-15H,1-4H3 |
Clé InChI |
OGLFSVINYRVYCC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C(=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,8R,9S,12S,14R,15S,16R)-8,14,15-trihydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-2,6-diene-4,11-dione](/img/structure/B13394414.png)
![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV)](/img/structure/B13394416.png)
![2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B13394419.png)
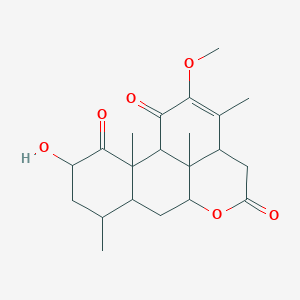
![N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide](/img/structure/B13394433.png)
